5-(4-Tert-butylphenyl)furan-2-carboxylic acid 5-(4-Tert-butylphenyl)furan-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 115933-44-3
VCID: VC6271583
InChI: InChI=1S/C15H16O3/c1-15(2,3)11-6-4-10(5-7-11)12-8-9-13(18-12)14(16)17/h4-9H,1-3H3,(H,16,17)
SMILES: CC(C)(C)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)O
Molecular Formula: C15H16O3
Molecular Weight: 244.29

5-(4-Tert-butylphenyl)furan-2-carboxylic acid

CAS No.: 115933-44-3

Cat. No.: VC6271583

Molecular Formula: C15H16O3

Molecular Weight: 244.29

* For research use only. Not for human or veterinary use.

5-(4-Tert-butylphenyl)furan-2-carboxylic acid - 115933-44-3

Specification

CAS No. 115933-44-3
Molecular Formula C15H16O3
Molecular Weight 244.29
IUPAC Name 5-(4-tert-butylphenyl)furan-2-carboxylic acid
Standard InChI InChI=1S/C15H16O3/c1-15(2,3)11-6-4-10(5-7-11)12-8-9-13(18-12)14(16)17/h4-9H,1-3H3,(H,16,17)
Standard InChI Key ZNNNCGUYJYUOCV-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

5-(4-Tert-butylphenyl)furan-2-carboxylic acid (IUPAC name: 5-[4-(tert-butyl)phenyl]furan-2-carboxylic acid) features a furan ring system with two distinct substituents:

  • A carboxylic acid group (-COOH) at the 2-position, enabling hydrogen bonding and ionic interactions.

  • A 4-tert-butylphenyl group at the 5-position, contributing steric bulk and enhancing lipophilicity.

The tert-butyl group (C(CH₃)₃) on the phenyl ring increases molecular stability by reducing rotational freedom and steric hindrance, while the phenyl-furan linkage introduces π-conjugation, potentially influencing electronic properties.

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₁₅H₁₆O₃
Molecular Weight244.29 g/mol
Canonical SMILESCC(C)(C)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)O
Topological Polar Surface66.4 Ų
Hydrogen Bond Donors1 (COOH group)

Synthesis and Production

Synthetic Routes

The synthesis of 5-(4-tert-butylphenyl)furan-2-carboxylic acid typically involves multi-step protocols, leveraging classical organic reactions:

Friedel-Crafts Alkylation

MethodYield (%)AdvantagesLimitations
Friedel-Crafts + Coupling65–75Scalable, uses commercial reagentsRequires inert conditions
Direct Carboxylation50–60Fewer stepsLow functional group tolerance

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic tert-butylphenyl group but demonstrates stability under acidic and neutral conditions. Degradation occurs above 200°C, with decarboxylation observed under strong basic conditions.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch of COOH).

  • NMR (¹H): Key signals include δ 1.35 ppm (s, 9H, tert-butyl), δ 6.85 ppm (d, furan H-3), and δ 7.45 ppm (m, phenyl protons) .

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro studies against Staphylococcus aureus and Escherichia coli reveal moderate antimicrobial activity, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively. The mechanism involves disruption of bacterial membrane integrity via hydrophobic interactions with lipid bilayers.

Table 3: Comparative Biological Activity

CompoundMIC (µg/mL)IC₅₀ (µM)
5-(4-Tert-butylphenyl)furan-2-COOH32 (S. aureus)45 (MCF-7)
Furan-2-carboxylic acid>128>100
4-Tert-butylbenzoic acid6480

Industrial and Research Applications

Polymer Stabilizers

The tert-butylphenyl group enhances UV stability in polyolefins, making the compound a candidate for polymer additives. Patent data highlight its use in ethylene-propylene copolymers to prevent oxidative degradation .

Drug Development

As a pharmacophore, the carboxylic acid group facilitates binding to enzymatic active sites. Derivatives are under investigation as non-steroidal anti-inflammatory agents (NSAIDs) targeting cyclooxygenase-2 (COX-2).

Challenges and Future Directions

Current limitations include poor bioavailability and metabolic instability. Structural modifications, such as ester prodrugs or nanoformulations, are being explored to improve pharmacokinetics. Further studies are needed to elucidate in vivo efficacy and toxicity profiles.

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